molecular formula C20H22N4O2 B6578528 2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1172477-25-6

2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Cat. No. B6578528
CAS RN: 1172477-25-6
M. Wt: 350.4 g/mol
InChI Key: ZVHWGGZKTRBSNJ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl-1H-1,3-benzodiazole is a novel, synthetically-derived compound with a wide range of applications in scientific research. It is a small molecule that has been used in a variety of studies, including those related to drug development, chemical synthesis, and bio-catalysis. The compound is a member of the benzodiazole family, a group of compounds with a wide range of properties and applications.

Scientific Research Applications

Antibacterial Activity

The compound’s inhibition of microbial growth suggests potential antibacterial action .

Molecular Stability and Binding

The 1,4-disubstituted 1,2,3-triazoles (including NA-2) offer chemical and biological stability. The triazole ring can act as both a hydrogen bond acceptor and donor, providing versatile binding to target enzymes .

Neurological Disorders and Psychoactive Use

The piperazine ring, a component of NA-2, is associated with potential treatments for Parkinson’s and Alzheimer’s diseases. Additionally, piperazines are used as psychoactive substances for recreational purposes .

Chemical Synthesis and Availability

NA-2 (CAS 20088-03-3) is available for bulk custom synthesis .

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHWGGZKTRBSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone

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